molecular formula C14H16Cl2N2O3 B050210 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- CAS No. 86491-83-0

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-

Cat. No.: B050210
CAS No.: 86491-83-0
M. Wt: 331.2 g/mol
InChI Key: IBSQAWIBLHAPAX-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2,4-dichlorophenyl group and an imidazole ring, which are linked through an ethoxy bridge to a 1,2-propanediol backbone. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (e.g., an alkoxide) reacts with a 2,4-dichlorobenzene derivative.

    Ethoxy Bridge Formation: The ethoxy bridge is formed by reacting the imidazole derivative with an appropriate ethylene oxide or ethylene glycol derivative under controlled conditions.

    Attachment to 1,2-Propanediol: The final step involves the attachment of the synthesized intermediate to 1,2-propanediol through an etherification reaction, typically using a strong base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
  • 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
  • 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-

Comparison

Compared to other similar compounds, 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of the 2,4-dichlorophenyl group and the imidazole ring enhances its reactivity and potential for diverse applications. Additionally, its synthetic accessibility and versatility make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(21-8-11(20)7-19)6-18-4-3-17-9-18/h1-5,9,11,14,19-20H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQAWIBLHAPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006860
Record name 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86491-83-0
Record name 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086491830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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